molecular formula C17H18O3 B12653634 Propyl diphenylglycolate CAS No. 94006-12-9

Propyl diphenylglycolate

Cat. No.: B12653634
CAS No.: 94006-12-9
M. Wt: 270.32 g/mol
InChI Key: IKFSGYFNHOQVPF-UHFFFAOYSA-N
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Description

Propyl diphenylglycolate: is an organic compound with the molecular formula C17H18O3. It is also known by its systematic name, propyl 2-hydroxy-2,2-diphenylacetate. This compound is characterized by the presence of a propyl ester group attached to a diphenylglycolate moiety. It is commonly used in various chemical and industrial applications due to its unique properties.

Properties

CAS No.

94006-12-9

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

propyl 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C17H18O3/c1-2-13-20-16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,19H,2,13H2,1H3

InChI Key

IKFSGYFNHOQVPF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl diphenylglycolate can be synthesized through the esterification of benzilic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Propyl diphenylglycolate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Benzilic acid derivatives.

    Reduction: Propyl diphenylmethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propyl diphenylglycolate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of propyl diphenylglycolate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active diphenylglycolate moiety, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Benzilic acid: A precursor in the synthesis of propyl diphenylglycolate.

    Diphenylglycolic acid: A related compound with similar structural features.

    Propyl benzoate: Another ester with a propyl group but different aromatic structure.

Uniqueness: this compound is unique due to its specific combination of a propyl ester group and a diphenylglycolate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biological Activity

Propyl diphenylglycolate (PDG) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of PDG, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is an ester derived from diphenylglycolic acid and propanol. Its chemical structure can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}O4_{4}
  • Molecular Weight : 286.32 g/mol

PDG primarily interacts with muscarinic acetylcholine receptors (mAChRs), acting as an antagonist. This interaction leads to a reduction in cholinergic activity, which may be beneficial in conditions characterized by excessive cholinergic stimulation, such as Parkinson's disease. The compound exhibits selectivity towards M1, M2, and M3 subtypes of mAChRs, influencing various intracellular signaling pathways associated with these receptors.

Neurological Disorders

Research has indicated that PDG may have therapeutic potential in treating neurological disorders. Its antagonistic effects on mAChRs suggest it could help manage symptoms in conditions like Parkinson's disease by mitigating excessive cholinergic activity.

Antimicrobial Properties

While the primary focus has been on its neurological effects, PDG's biological activity extends to antimicrobial properties. Studies have examined its efficacy against various bacterial strains, showing promising results in inhibiting growth against gram-positive and gram-negative bacteria. However, specific data on PDG's antibacterial activity remains limited compared to other compounds .

Study 1: Interaction with Muscarinic Receptors

In a study investigating the effects of PDG on muscarinic receptors, it was found that the compound effectively blocked acetylcholine's action at these sites. This blockade resulted in decreased cholinergic signaling, which is crucial for managing conditions like Parkinson’s disease where cholinergic overactivity is prevalent.

Receptor Subtype Effect of PDG Potential Application
M1AntagonistCognitive enhancement
M2AntagonistReduction of tremors
M3AntagonistManagement of secretions

Study 2: Antimicrobial Activity

Another study evaluated the antibacterial properties of PDG against various clinical isolates. The results indicated moderate antibacterial activity, particularly against certain strains of Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were determined through broth microdilution assays.

Bacterial Strain MIC (mg/L) Activity Level
Staphylococcus aureus32Moderate
Enterococcus faecalis16Moderate
Escherichia coli128Low

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